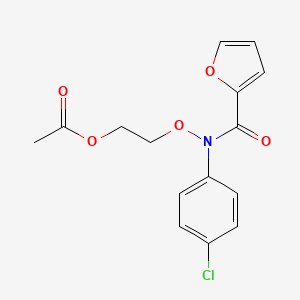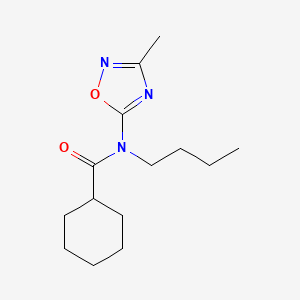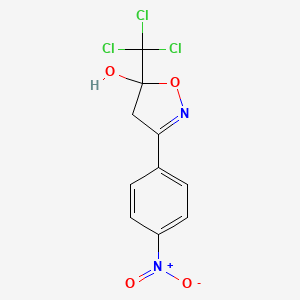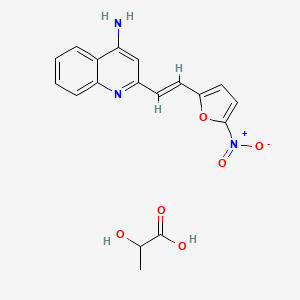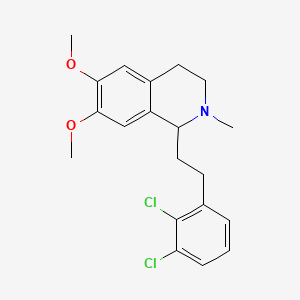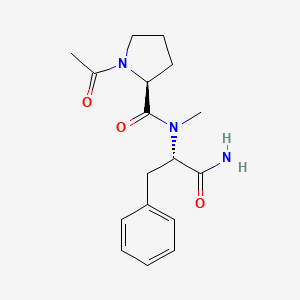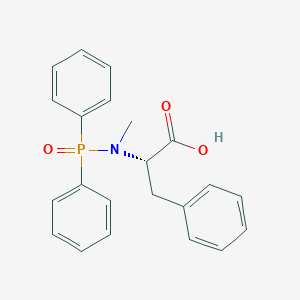![molecular formula C11H9NO4 B12895998 N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide CAS No. 54819-23-7](/img/structure/B12895998.png)
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide typically involves the reaction of (S)-2,5-dioxotetrahydrofuran-3-yl acetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
類似化合物との比較
- (S)-2,5-Dioxotetrahydrofuran-3-yl acetate
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
Comparison: (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical properties and biological activities. Compared to (S)-2,5-Dioxotetrahydrofuran-3-yl acetate, it has a higher potential for forming hydrogen bonds, which can enhance its binding affinity to biological targets. Additionally, the benzamide group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
54819-23-7 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
N-[(3S)-2,5-dioxooxolan-3-yl]benzamide |
InChI |
InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1 |
InChIキー |
YSVIOFKUOBVJII-QMMMGPOBSA-N |
異性体SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
正規SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


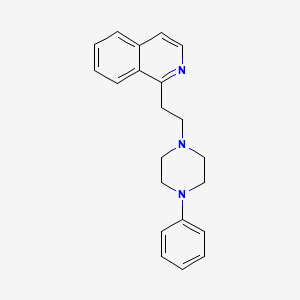
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
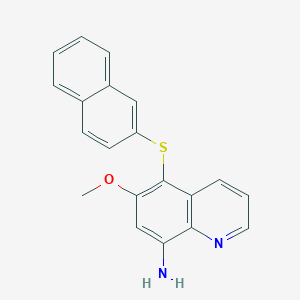
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
